N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan and Thiophene Moieties: The initial step involves the synthesis of the furan and thiophene rings. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The furan and thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the furan-thiophene intermediate.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be done through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Final Coupling and Carboxamide Formation: The final step involves coupling the furan-thiophene intermediate with the oxazole ring and introducing the carboxamide group. This can be achieved through a condensation reaction using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or photovoltaic materials.
Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s heterocyclic rings and functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide
- N-{[4-(thiophen-3-yl)furan-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide
- N-{[4-(pyrrole-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the specific arrangement of its heterocyclic rings and the presence of multiple functional groups. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-19(17-9-18(24-21-17)13-4-2-1-3-5-13)20-10-16-8-15(12-25-16)14-6-7-23-11-14/h1-9,11-12H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZFMOHFMWURKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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